molecular formula C12H12ClN3OS B1332464 4-allyl-5-[(4-chlorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol CAS No. 333767-06-9

4-allyl-5-[(4-chlorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol

Cat. No.: B1332464
CAS No.: 333767-06-9
M. Wt: 281.76 g/mol
InChI Key: DGUCHXFAQSKIJN-UHFFFAOYSA-N
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Description

4-allyl-5-[(4-chlorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol is a chemical compound that belongs to the class of triazole derivatives This compound is known for its unique structural features, which include an allyl group, a chlorophenoxy group, and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-allyl-5-[(4-chlorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol typically involves the reaction of 4-chlorophenoxyacetic acid with allyl isothiocyanate in the presence of a base, followed by cyclization with hydrazine hydrate. The reaction conditions often include refluxing in an appropriate solvent such as ethanol or methanol, and the use of catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-allyl-5-[(4-chlorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol undergoes various types of chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.

    Substitution: The allyl and chlorophenoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Dihydrotriazoles.

    Substitution: Various substituted triazole derivatives.

Scientific Research Applications

4-allyl-5-[(4-chlorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or antifungal agent.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 4-allyl-5-[(4-chlorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity. The allyl and chlorophenoxy groups may enhance its binding affinity and specificity. The compound can interfere with cellular pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-allyl-5-[(4-methoxyphenoxy)methyl]-4H-1,2,4-triazole-3-thiol
  • 4-allyl-5-[(4-bromophenoxy)methyl]-4H-1,2,4-triazole-3-thiol
  • 4-allyl-5-[(4-fluorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol

Uniqueness

4-allyl-5-[(4-chlorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol is unique due to the presence of the chlorophenoxy group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and binding interactions, making it a valuable compound for specific applications in research and industry.

Properties

IUPAC Name

3-[(4-chlorophenoxy)methyl]-4-prop-2-enyl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClN3OS/c1-2-7-16-11(14-15-12(16)18)8-17-10-5-3-9(13)4-6-10/h2-6H,1,7-8H2,(H,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGUCHXFAQSKIJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=NNC1=S)COC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60353882
Record name 4-allyl-5-[(4-chlorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60353882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

333767-06-9
Record name 4-allyl-5-[(4-chlorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60353882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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